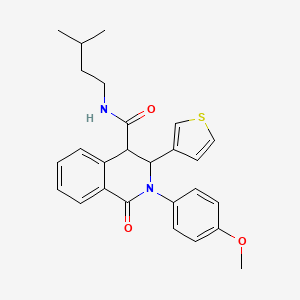

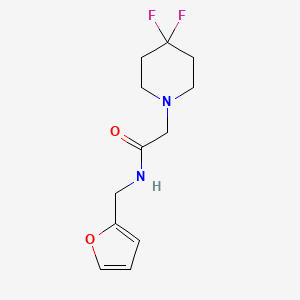

![molecular formula C16H12BrNO2S2 B2821469 (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 872213-42-8](/img/structure/B2821469.png)

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile, also known as 4-bromo-N-(4-methylsulfanylphenyl)-2-((2Z)-2-propenenitrile, is a synthetic compound that has been used in scientific research for a variety of applications. It is a brominated sulfonyl derivative of the chemical compound 4-methylsulfanylphenyl acrylonitrile. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It has also been studied for its potential use in drug delivery and as a therapeutic agent.

Applications De Recherche Scientifique

Synthetic Utility and Chemical Reactions

Synthesis and Reactions : The compound and its analogs serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate has been used in reactions with dimethyl malonate and methyl acetoacetate to afford corresponding Michael adducts through nucleophilic attack, demonstrating its utility as a synthetic equivalent for further organic transformations (Vasin et al., 2016).

Catalysis and Annulation Reactions : Certain sulfonamide groups, such as the 4-methylbenzenesulfonyl group, have facilitated tandem annulation reactions, leading to the selective formation of hexahydrobenz[e]isoindoles and 3-benzazepines under catalyzed conditions, highlighting the role of these compounds in synthesizing heterocyclic structures with potential biological activity (Xing et al., 2018).

Radical-chain Reactions : The radical-chain reactions of sulfonyl azides with allylstannanes, exemplified by 4-methylbenzenesulfonyl azide, underline the utility of sulfonyl compounds in generating N-allylarenesulfonamide through a free-radical chain mechanism, offering a pathway for functional group transformations in organic synthesis (Dang & Roberts, 1996).

Electrophilic Cyanation : The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the application of these compounds in synthesizing benzonitriles, a process relevant for producing pharmaceutical intermediates and showcasing chemoselective monocyanation capabilities (Anbarasan et al., 2011).

Metal-Organic Frameworks (MOFs) : The use of sulfonic acid analogs of terephthalic and trimesic acid as linkers in MOFs illustrates the potential of these compounds in creating materials with enhanced thermal stability and specific structural features, contributing to the development of novel materials for gas storage, separation, and catalysis (Mietrach et al., 2009).

Propriétés

IUPAC Name |

(Z)-2-(4-bromophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHDCXFJOGAWNY-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2821387.png)

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)

![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)

![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)

![methyl 5-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2821399.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)